(2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid
(2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid
S-(5/'-Adenosyl)-L-methionine (SAM) is a ubiquitous methyl donor involved in a wide variety of biological reactions, including those mediated by DNA and protein methyltransferases. SAM (tosylate) (SAMe) is a stable salt of SAM that is included in nutritional supplements for oral use. SAMe reportedly ameliorates depression, pain associated with osteoarthritis and fibromyalgia, and liver toxicity.
Brand Name:
Vulcanchem
CAS No.:
52248-03-0
VCID:
VC0160162
InChI:
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula:
C15H23N6O5S • C7H7O3S
Molecular Weight:
570.6 g/mol
(2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid
CAS No.: 52248-03-0
Reference Standards
VCID: VC0160162
Molecular Formula: C15H23N6O5S • C7H7O3S
Molecular Weight: 570.6 g/mol
CAS No. | 52248-03-0 |
---|---|
Product Name | (2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid |
Molecular Formula | C15H23N6O5S • C7H7O3S |
Molecular Weight | 570.6 g/mol |
IUPAC Name | [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |
Standard InChIKey | VHPOFDUCFKOUHV-XKGORWRGSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Description | S-(5/'-Adenosyl)-L-methionine (SAM) is a ubiquitous methyl donor involved in a wide variety of biological reactions, including those mediated by DNA and protein methyltransferases. SAM (tosylate) (SAMe) is a stable salt of SAM that is included in nutritional supplements for oral use. SAMe reportedly ameliorates depression, pain associated with osteoarthritis and fibromyalgia, and liver toxicity. |
Synonyms | Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Reference | 1.Chiang, P.K. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. Pharmacology & Therapeutics 77(2), 115-134 (1998). |
PubChem Compound | 10153079 |
Last Modified | Nov 11 2021 |
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